N-Boc-1-pivaloyl-D-erythro-sphingosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H53NO5 |

|---|---|

Poids moléculaire |

483.7 g/mol |

Nom IUPAC |

[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32) |

Clé InChI |

FNDFSKJECZVDNY-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for N-Boc-1-pivaloyl-D-erythro-sphingosine, a selectively protected sphingosine derivative crucial for the synthesis of complex sphingolipids and related bioactive molecules. The strategic introduction of the tert-butyloxycarbonyl (Boc) protecting group on the C2 amino group and the pivaloyl (Piv) group on the C1 primary hydroxyl group allows for regioselective modifications at other positions of the sphingosine backbone. This guide consolidates information from established synthetic methodologies for protected sphingoid bases to propose a viable and efficient synthesis route.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available D-erythro-sphingosine. The pathway involves the selective protection of the amino group followed by the regioselective acylation of the primary hydroxyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on established procedures for similar transformations on sphingosine and related amino alcohols.

Step 1: Synthesis of N-Boc-D-erythro-sphingosine

This step involves the selective protection of the amino group of D-erythro-sphingosine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D-erythro-Sphingosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve D-erythro-sphingosine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add a base such as triethylamine (1.5 equivalents) or sodium bicarbonate to the solution.[][2]

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.[2]

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with 5% citric acid solution, water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-erythro-sphingosine.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the regioselective pivaloylation of the primary hydroxyl group at the C1 position of N-Boc-D-erythro-sphingosine.

Materials:

-

N-Boc-D-erythro-sphingosine

-

Pivaloyl chloride (PivCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) or pyridine to the solution.

-

Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes expected quantitative data for the synthesis based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | N-Boc Protection | D-erythro-Sphingosine | N-Boc-D-erythro-sphingosine | Boc₂O, Et₃N | 90-98 |

| 2 | O-Pivaloylation | N-Boc-D-erythro-sphingosine | This compound | PivCl, Et₃N | 85-95 |

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of the target molecule is outlined below.

Caption: Workflow for the synthesis and purification of the target molecule.

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers should optimize the described conditions to suit their specific laboratory settings and scales. The strategic use of protecting groups as outlined here is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex and biologically important molecules.

References

chemical and physical properties of N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental long-chain amino alcohol that serves as the backbone for a vast array of complex sphingolipids. The strategic placement of the tert-butoxycarbonyl (Boc) group on the C2-amino group and the pivaloyl (Piv) group on the C1-hydroxyl group renders this molecule a valuable intermediate in the chemical synthesis of various sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. These protecting groups offer orthogonal stability, allowing for selective deprotection and further chemical modifications at specific positions of the sphingosine backbone. This guide provides an in-depth overview of the known chemical and physical properties of this compound, its synthetic context, and its relevance in the broader field of sphingolipid research.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides data for the parent compound, D-erythro-sphingosine, for comparison. The properties of the protected derivative are influenced by the addition of the Boc and pivaloyl groups, which increase its molecular weight and lipophilicity.

| Property | This compound | D-erythro-sphingosine |

| CAS Number | 342649-71-2[1] | 123-78-4[2] |

| Molecular Formula | C₂₈H₅₃NO₅ | C₁₈H₃₇NO₂ |

| Molecular Weight | 483.72 g/mol [3] | 299.5 g/mol [2] |

| Appearance | Likely a white to off-white solid | Solid[2] |

| Melting Point | Not reported | 67 °C[2] |

| Boiling Point | Not reported | Not available |

| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and DMSO. | Soluble in ethanol and dimethylformamide (DMF); sparingly soluble in DMSO. |

| Storage | Typically stored at -20°C for long-term stability. | Stored at -20°C. |

Synthesis and Handling

Synthetic Utility

This compound is primarily utilized as a building block in the multi-step synthesis of complex sphingolipids. The Boc protecting group on the amine is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). The pivaloyl ester protecting the primary hydroxyl group is more robust and typically requires basic conditions for removal, for instance, using sodium methoxide in methanol. This orthogonal protection strategy is crucial for directing chemical reactions to other positions on the sphingosine molecule, such as the C3-hydroxyl group, which is often a site for glycosylation or phosphorylation.

A general synthetic workflow involving such a protected sphingosine derivative is depicted below:

Experimental Protocols

General Protocol for Boc Protection of Sphingosine:

-

Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the N-Boc-sphingosine by column chromatography.

General Protocol for Pivaloyl Protection of the C1-Hydroxyl Group:

-

Dissolve N-Boc-sphingosine in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine.

-

Cool the solution in an ice bath.

-

Add pivaloyl chloride dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product and purify by column chromatography to yield this compound.

Safety and Handling: As with many fine chemicals, this compound should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the supplier's Safety Data Sheet (SDS).

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely published. However, the expected spectral features can be inferred from the structure and data available for similar compounds.

-

¹H NMR: The spectrum would show characteristic signals for the long alkyl chain, the vinyl protons of the double bond, protons on the sphingoid backbone, and distinct signals for the bulky tert-butyl groups of the Boc and pivaloyl protecting groups.

-

¹³C NMR: The spectrum would display signals for the numerous carbons of the alkyl chain, the olefinic carbons, the carbons of the sphingoid backbone, and the carbonyl and quaternary carbons of the protecting groups.

-

IR Spectroscopy: Key vibrational bands would include those for the N-H stretch (carbamate), C=O stretches (carbamate and ester), C-O stretches, and C=C stretch.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (483.72 g/mol ), along with characteristic fragmentation patterns resulting from the loss of the protecting groups and cleavage of the sphingoid backbone.

Biological Context and Signaling Pathways

This compound itself is not expected to be biologically active in the same manner as its parent molecule, sphingosine, or its phosphorylated metabolite, sphingosine-1-phosphate (S1P). The protecting groups block the functional moieties required for interaction with enzymes and receptors. Its primary role is as a synthetic precursor to biologically active sphingolipids.

Sphingolipids are crucial components of cell membranes and are involved in a complex network of signaling pathways that regulate fundamental cellular processes, including proliferation, apoptosis, migration, and inflammation.[4][5] The central molecule in many of these pathways is ceramide, which can be generated de novo or from the hydrolysis of sphingomyelin. Ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[4]

Ceramide and S1P often exert opposing effects, creating a "sphingolipid rheostat" that determines cell fate. Generally, ceramide is pro-apoptotic, while S1P is pro-survival and pro-proliferative.[4] S1P acts as an extracellular signaling molecule by binding to a family of G protein-coupled receptors (S1PR₁₋₅), initiating downstream signaling cascades.

The synthesis of analogs of these bioactive sphingolipids, facilitated by intermediates like this compound, is essential for dissecting these complex signaling pathways and for the development of potential therapeutic agents targeting sphingolipid metabolism.

Conclusion

This compound is a key synthetic intermediate for researchers in the field of sphingolipid biology and chemistry. Its orthogonal protecting groups allow for precise chemical manipulation of the sphingosine backbone, enabling the synthesis of a wide range of complex sphingolipids and their analogs. While detailed physicochemical and spectroscopic data for this specific compound are not extensively documented, its properties can be inferred from its structure and the behavior of similar protected sphingoid bases. A deeper understanding of the synthesis and handling of such intermediates is crucial for advancing our knowledge of the multifaceted roles of sphingolipids in health and disease and for the development of novel therapeutic strategies.

References

- 1. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-2,3-N,O-acetonide-è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [atcc360.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Boc-1-pivaloyl-D-erythro-sphingosine in Advancing Sphingolipid Metabolism Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane biology. The intricate network of sphingolipid metabolism, with its key enzymes and signaling molecules, presents numerous targets for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Understanding the dynamics of this metabolic pathway is paramount for the development of novel drugs. N-Boc-1-pivaloyl-D-erythro-sphingosine, a chemically-protected derivative of D-erythro-sphingosine, serves as a cornerstone in the synthesis of sophisticated molecular probes. While not biologically active itself, its strategic use as a synthetic intermediate enables the creation of tools essential for dissecting the complexities of sphingolipid metabolism. This technical guide provides an in-depth overview of the role of this compound, focusing on its application in the synthesis of research tools and their use in quantitative biochemical and cellular assays.

The Strategic Importance of Protected Sphingosine in Probe Synthesis

D-erythro-sphingosine, the backbone of most mammalian sphingolipids, possesses reactive functional groups—an amino group and two hydroxyl groups—that necessitate protection during chemical synthesis to achieve regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group on the amino function and the pivaloyl group on the primary hydroxyl of this compound provide robust protection that can be selectively removed under specific conditions. This allows for the precise modification of the sphingosine backbone to introduce reporter tags such as fluorophores, radioactive isotopes, or affinity labels like biotin.

The synthesis of these molecular probes is a critical first step in designing experiments to investigate the activity of key enzymes in sphingolipid metabolism, such as sphingosine kinases (SphK) and ceramide synthases (CerS), and to visualize the trafficking of sphingolipids within the cell.

Applications in Studying Key Enzymes of Sphingolipid Metabolism

Sphingosine Kinase (SphK)

Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. To study the activity of SphK1 and SphK2, researchers utilize synthetic sphingosine analogs.

Quantitative Data from SphK Assays using Synthetic Probes

The use of synthetic sphingosine substrates allows for the determination of key kinetic parameters of sphingosine kinases. Below is a summary of Michaelis-Menten constants (Km) determined for various synthetic sphingosine analogs.

| Substrate | Enzyme | Km (µM) | Reference |

| Fluorescently Labeled Sphingosine | Sphingosine Kinase | 38 ± 18 | [1] |

| Biotinylated Sphingosine | Human Sphingosine Kinase 1 (hSK1) | Similar to Sphingosine | [2] |

| Biotinylated Sphingosine | Human Sphingosine Kinase 2 (hSK2) | Similar to Sphingosine | [2] |

| FTY720 (Sphingosine Analog) | Sphingosine Kinase 2 (SphK2) | 22 | [3] |

| Sphingosine | Endogenous SphK (U937 cells) | 6 | [3] |

| Sphingosine | Endogenous SphK (mouse kidney) | 7 | [3] |

| FTY720 | Endogenous SphK (U937 cells) | 19 | [3] |

| FTY720 | Endogenous SphK (mouse kidney) | 16 | [3] |

Experimental Protocol: In Vitro Sphingosine Kinase Activity Assay using a Fluorescent Sphingosine Analog

This protocol outlines a general method for measuring SphK activity using a fluorescently labeled sphingosine substrate, which can be synthesized from a protected precursor like this compound.

Materials:

-

Purified recombinant SphK1 or SphK2

-

Fluorescent sphingosine analog (e.g., NBD-sphingosine)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM ATP)

-

Lipid vesicles (e.g., phosphatidylserine)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, lipid vesicles, and the fluorescent sphingosine analog in the wells of a 96-well microplate.

-

Initiate the reaction by adding the purified SphK enzyme to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).

-

Separate the phosphorylated fluorescent product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the fluorescent signal of the phosphorylated product using a plate reader or fluorescence detector.

-

Calculate the enzyme activity based on the amount of product formed over time.

Ceramide Synthase (CerS)

Ceramide synthases are a family of enzymes that catalyze the N-acylation of sphingoid bases to form ceramides, the central hub of sphingolipid metabolism. Fluorescently labeled sphinganine (dihydrosphingosine), a precursor to sphingosine, is often used as a substrate in CerS assays.

Quantitative Data from CerS Assays using Synthetic Probes

The affinity of ceramide synthases for synthetic substrates can be determined to validate their use in activity assays.

| Substrate | Fatty Acyl-CoA | Km (µM) | Reference |

| NBD-sphinganine | C16:0 CoA | 1.16 ± 0.36 | [4] |

| Unlabeled sphinganine | C16:0 CoA | 1.16 ± 0.36 | [4] |

| NBD-sphinganine | C24:1 CoA | 3.61 ± 1.86 | [4] |

| Unlabeled sphinganine | C24:1 CoA | 3.05 ± 0.81 | [4] |

Experimental Protocol: In Vitro Ceramide Synthase Activity Assay using a Fluorescent Sphinganine Analog

This protocol describes a method for measuring CerS activity using a fluorescent sphinganine substrate.

Materials:

-

Cell or tissue homogenates containing CerS activity

-

Fluorescent sphinganine analog (e.g., NBD-sphinganine)

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Bovine serum albumin (BSA)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, BSA, and cell/tissue homogenate in the wells of a 96-well microplate.

-

Add the fatty acyl-CoA to the wells.

-

Initiate the reaction by adding the fluorescent sphinganine analog.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding a mixture of chloroform and methanol.

-

Separate the fluorescent ceramide product from the unreacted substrate using solid-phase extraction or TLC.

-

Elute the fluorescent ceramide and quantify the fluorescence using a plate reader.

-

Determine the CerS activity based on the rate of fluorescent ceramide formation.

Visualizing Sphingolipid Metabolism and Experimental Workflows

Signaling Pathway

References

- 1. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An assay for sphingosine kinase activity using biotinylated sphingosine and streptavidin-coated membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Role of N-Boc-1-pivaloyl-D-erythro-sphingosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids and a bioactive signaling molecule in its own right. The introduction of the tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl fundamentally alters the molecule's chemical properties and, consequently, its biological activity. This technical guide synthesizes the current understanding of this compound, highlighting the implications of its protective groups on its mechanism of action within a cellular context. Due to the nature of this compound as a protected synthetic intermediate, publicly available data on its specific biological mechanism of action, quantitative cellular activity, and detailed experimental protocols are limited. This guide, therefore, draws inferences from the well-established roles of its parent molecule, sphingosine, and the known functions of the Boc and pivaloyl protecting groups.

Introduction to Sphingosine and Its Bioactive Derivatives

Sphingosine and its metabolites, such as sphingosine-1-phosphate (S1P) and ceramide, are critical players in a multitude of cellular processes. These bioactive lipids are integral to cell membrane structure and are key signaling molecules that regulate cell growth, differentiation, apoptosis, and inflammation. The free amino and hydroxyl groups of sphingosine are crucial for its biological activity, allowing it to be phosphorylated by sphingosine kinases to form S1P or acylated to form ceramides. S1P, for instance, acts as a ligand for a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that influence cell survival and trafficking.

The Impact of Boc and Pivaloyl Protecting Groups

The defining features of this compound are the bulky and chemically robust protecting groups attached to its key functional moieties.

-

N-tert-butyloxycarbonyl (Boc) Group: This group protects the C2 amino group of the sphingosine backbone. The presence of the Boc group prevents the acylation of the amine to form ceramide and also sterically hinders potential interactions with enzymes or receptors that would normally bind to the free amine.

-

1-Pivaloyl Group: This group protects the C1 primary hydroxyl group. This protection blocks the phosphorylation of sphingosine by sphingosine kinases, thereby preventing the formation of the potent signaling molecule S1P.

These modifications effectively render this compound biologically inert in pathways where the amino and primary hydroxyl groups of sphingosine are required for activity. It is therefore most commonly utilized as a synthetic intermediate in the chemical synthesis of more complex sphingolipids or as a negative control in biological experiments to probe the importance of the free functional groups of sphingosine.

Postulated Cellular Behavior

Given the presence of the protecting groups, the direct mechanism of action of this compound in cells is likely to be minimal compared to its unprotected counterpart. Its primary role in a research context would be to serve as a baseline to dissect the specific contributions of the amino and hydroxyl functionalities of sphingosine in cellular signaling.

Logical Relationship of this compound to Bioactive Sphingolipids

Caption: Synthetic protection of sphingosine blocks its conversion to bioactive metabolites.

Potential, Non-Canonical Effects

While the primary roles of the functional groups are blocked, it is conceivable that the highly lipophilic nature of this compound could lead to its incorporation into cellular membranes. This might cause non-specific effects on membrane fluidity, lipid raft formation, or the activity of membrane-associated proteins. However, such effects would be distinct from the canonical signaling pathways of sphingosine and its derivatives and would require specific experimental validation.

Experimental Protocols

As there are no established biological activities for this compound, detailed experimental protocols for its use in studying a specific mechanism of action are not available. However, in its capacity as a negative control, the following general workflow would be applicable.

Experimental Workflow for Use as a Negative Control

Caption: Workflow for using the protected sphingosine as a negative control.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 or Ki values, detailing the biological activity of this compound. Any such data would be highly dependent on the specific assay and cell type used and would likely demonstrate a lack of activity in pathways mediated by unprotected sphingosine.

Conclusion and Future Directions

This compound is a valuable tool for the chemical synthesis and study of sphingolipids. Its mechanism of action in cells is primarily one of inaction in the canonical sphingolipid signaling pathways, owing to the protection of its key functional groups. This makes it an excellent negative control for dissecting the specific roles of the amino and hydroxyl groups of sphingosine in cellular signaling.

Future research could explore potential non-canonical effects of this molecule, such as its impact on membrane biophysics. However, for researchers investigating sphingolipid signaling, its primary utility will remain as a synthetic intermediate and a crucial control compound to ensure the specificity of the observed effects of bioactive sphingolipids.

A Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine: A Key Intermediate in Sphingolipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-1-pivaloyl-D-erythro-sphingosine, a crucial protected intermediate in the chemical synthesis of ceramides and other complex sphingolipids. This document details its commercial availability, physicochemical properties, and its application in the synthesis of bioactive lipids. Furthermore, it outlines the significant signaling pathways in which the resulting sphingolipids participate.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 342649-71-2) is commercially available from several chemical suppliers catering to the research and development market.[1] It serves as a stable, protected form of D-erythro-sphingosine, facilitating its use in multi-step organic syntheses. The tert-butyloxycarbonyl (Boc) group protects the amine, while the pivaloyl group protects the primary hydroxyl group, allowing for selective modification of other parts of the molecule. A related compound, this compound-2,3-N,O-acetonide, is also commercially available, offering additional protection of the secondary hydroxyl groups.[2][3][4]

Below is a summary of the typical physicochemical data for this compound, compiled from various suppliers. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate information.

| Property | Data |

| Chemical Formula | C₂₈H₅₃NO₅ |

| Molecular Weight | 483.7 g/mol |

| CAS Number | 342649-71-2 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

| Storage Conditions | Store at -20°C for long-term stability |

Application in Ceramide Synthesis: Experimental Protocols

This compound is primarily used as a starting material for the synthesis of various ceramides. The synthesis involves a two-step process: deprotection of the Boc and pivaloyl groups, followed by N-acylation with a fatty acid of choice.

Deprotection of this compound

A two-step deprotection is required to liberate the free D-erythro-sphingosine.

Step 1: Acidic Deprotection of the N-Boc Group

The N-Boc group is labile under acidic conditions. A common procedure involves the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent.

-

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane to the solution at 0°C.[5]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 1-O-pivaloyl-D-erythro-sphingosine can be purified by silica gel column chromatography.

-

Step 2: Basic Deprotection of the 1-O-Pivaloyl Group

The pivaloyl ester is typically removed under basic conditions.

-

Materials:

-

1-O-pivaloyl-D-erythro-sphingosine

-

Methanol

-

Potassium carbonate or sodium methoxide

-

-

Procedure:

-

Dissolve the 1-O-pivaloyl-D-erythro-sphingosine in methanol.

-

Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The resulting crude D-erythro-sphingosine can be purified by recrystallization or silica gel chromatography.

-

N-Acylation to form Ceramide

The free sphingosine is then acylated with a fatty acid to form the desired ceramide.

-

Materials:

-

D-erythro-sphingosine

-

Fatty acid of choice (e.g., palmitic acid, stearic acid)

-

Coupling agent (e.g., EDC, DCC)

-

Activation agent (e.g., HOBt, NHS)

-

Anhydrous solvent (e.g., DCM, DMF)

-

Base (e.g., triethylamine, DIPEA)

-

-

Procedure:

-

Dissolve the fatty acid in an anhydrous solvent.

-

Add the coupling agent and activation agent and stir for a short period to activate the carboxylic acid.

-

In a separate flask, dissolve D-erythro-sphingosine in the same anhydrous solvent and add the base.

-

Add the activated fatty acid solution to the sphingosine solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, filter off any precipitates (e.g., DCU if DCC is used).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting ceramide by silica gel column chromatography.

-

Caption: Workflow for the synthesis of ceramide from this compound.

Involvement in Cellular Signaling Pathways

While this compound itself is a synthetic precursor and not biologically active, the ceramides and other sphingolipids derived from it are central players in a multitude of cellular signaling pathways. These lipids are not merely structural components of cell membranes but also act as second messengers that regulate critical cellular processes.

Ceramide-Mediated Signaling

Ceramide is a key signaling molecule involved in apoptosis, cell cycle arrest, and cellular senescence.[6] It can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin by sphingomyelinases, or the salvage pathway.[7][8]

Ceramide exerts its effects by modulating the activity of various downstream effector proteins and by altering the biophysical properties of cellular membranes. Key signaling events initiated by ceramide include:

-

Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2A, leading to the dephosphorylation and regulation of key signaling proteins like Akt/PKB and members of the Bcl-2 family.

-

Inhibition of Pro-Survival Pathways: It can inhibit pro-survival signaling cascades, such as the PI3K/Akt pathway.

-

Modulation of Kinase Cascades: Ceramide can influence the MAP kinase pathways, often promoting the activation of stress-activated protein kinases like JNK and p38.

-

Formation of Ceramide-Rich Platforms: In cellular membranes, ceramide can self-associate to form microdomains that serve as platforms for the recruitment and activation of signaling proteins.

Caption: Key downstream targets and cellular outcomes of ceramide signaling.

Sphingosine-1-Phosphate (S1P) Signaling

Ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). S1P generally acts in opposition to ceramide, promoting cell survival, proliferation, and migration. It functions as both an intracellular second messenger and an extracellular ligand for a family of G protein-coupled receptors (S1PR₁₋₅).

The "sphingolipid rheostat" is a concept that describes the balance between the levels of pro-apoptotic ceramide and pro-survival S1P, which can determine the fate of a cell.

Key signaling events mediated by S1P include:

-

Receptor-Mediated Signaling: Extracellular S1P binds to its receptors on the cell surface, activating downstream signaling pathways such as Ras/ERK, PI3K/Akt, PLC, and Rac, which regulate cell proliferation, survival, and migration.

-

Intracellular Targets: Intracellular S1P can also directly modulate the activity of target proteins, although these mechanisms are less well-defined than its receptor-mediated actions.

-

Immune Cell Trafficking: The gradient of S1P between lymphoid organs and the blood is crucial for lymphocyte egress and immune surveillance.

Caption: Overview of the S1P signaling pathway, from its synthesis to downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-2,3-N,O-ACETONIDE [m.chemicalbook.com]

- 3. atcc360.com [atcc360.com]

- 4. scbt.com [scbt.com]

- 5. reddit.com [reddit.com]

- 6. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Technical Guide: Spectroscopic and Synthetic Profile of N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, MS) and a proposed synthetic protocol for the sphingolipid derivative, N-Boc-1-pivaloyl-D-erythro-sphingosine. This information is crucial for researchers working on the synthesis, characterization, and application of modified sphingosines in various fields, including drug development and biochemical assays.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. Spectra are referenced to a standard solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.75 | dt | 1H | H-5 (vinylic) |

| ~5.50 | dd | 1H | H-4 (vinylic) |

| ~4.30 | m | 1H | H-3 |

| ~4.15 | dd | 1H | H-1a |

| ~3.95 | dd | 1H | H-1b |

| ~3.80 | m | 1H | H-2 |

| ~2.05 | q | 2H | H-6 (allylic) |

| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.25 | br s | ~22H | -(CH₂)₁₁- (C-7 to C-17) |

| ~1.20 | s | 9H | Pivaloyl (-C(CH₃)₃) |

| ~0.88 | t | 3H | H-18 (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | Pivaloyl (C=O) |

| ~156.0 | Boc (C=O) |

| ~134.0 | C-5 (vinylic) |

| ~129.0 | C-4 (vinylic) |

| ~80.0 | Boc (-C (CH₃)₃) |

| ~74.0 | C-3 |

| ~65.0 | C-1 |

| ~55.0 | C-2 |

| ~38.5 | Pivaloyl (-C (CH₃)₃) |

| ~32.0 - 29.0 | -(CH₂)₁₁- and C-6 |

| ~28.5 | Boc (-C(CH₃ )₃) |

| ~27.2 | Pivaloyl (-C(CH₃ )₃) |

| ~22.7 | C-17 |

| ~14.1 | C-18 (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry data is predicted for analysis via Electrospray Ionization (ESI), a common technique for molecules of this type.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₈H₅₃NO₅ |

| Molecular Weight | 483.72 g/mol |

| Exact Mass | 483.392374 Da |

| Predicted ESI-MS Ions | |

| [M+H]⁺ | 484.39965 Da |

| [M+Na]⁺ | 506.38159 Da |

| [M+K]⁺ | 522.35553 Da |

Proposed Experimental Protocols

The following section details a plausible synthetic route and methods for the characterization of this compound.

Synthesis of this compound

The synthesis involves the selective pivaloylation of the primary hydroxyl group at the C-1 position of N-Boc-D-erythro-sphingosine.

-

Materials:

-

N-Boc-D-erythro-sphingosine

-

Pivaloyl chloride

-

Pyridine (or a non-nucleophilic base like triethylamine)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

-

Procedure:

-

Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (approximately 1.5 equivalents) to the solution.

-

Slowly add pivaloyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted ions ([M+Na]⁺, [M+K]⁺).

-

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: Synthesis and characterization workflow for this compound.

Technical Guide: Solubility and Stability of N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a protected form of D-erythro-sphingosine, a fundamental backbone of sphingolipids, which are critical components of cell membranes and key players in cellular signaling. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl (Piv) group on the primary hydroxyl provide orthogonality in synthetic strategies, allowing for selective deprotection and modification. A thorough understanding of the solubility and stability of this intermediate is crucial for its effective handling, storage, and use in the synthesis of complex sphingolipids and glycosphingolipids for drug development and biological research. This guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

Solubility Data

The solubility of this compound is predicted to be highest in non-polar organic solvents due to the hydrophobic nature of the sphingosine backbone and the protecting groups. Its solubility in aqueous solutions is expected to be negligible.

| Solvent | Predicted Solubility | Notes |

| Dichloromethane (DCM) | High | Expected to be freely soluble. |

| Chloroform | High | Expected to be freely soluble. |

| Tetrahydrofuran (THF) | High | Expected to be freely soluble. |

| Ethyl Acetate | Moderate to High | Good solubility is anticipated. |

| Methanol | Moderate | May require slight warming or sonication. |

| Ethanol | Moderate | Similar to methanol, good solubility is expected.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | A common solvent for sphingolipids.[1][2] |

| N,N-Dimethylformamide (DMF) | Moderate to High | Another common solvent for sphingolipids.[1][2] |

| Acetonitrile | Low to Moderate | May have limited solubility. |

| Water | Very Low | Essentially insoluble. |

| Hexane | Low to Moderate | May be soluble in non-polar solvents. |

Stability Profile

The stability of this compound is dictated by the lability of the Boc and pivaloyl protecting groups under various conditions. The primary degradation pathways are anticipated to be acid-catalyzed cleavage of the Boc group and hydrolysis of the pivaloyl ester.

| Condition | Predicted Stability | Potential Degradation Products | Notes |

| pH | |||

| Acidic (pH < 4) | Unstable | 1-pivaloyl-D-erythro-sphingosine, isobutylene, CO2 | The N-Boc group is highly susceptible to cleavage under acidic conditions. |

| Neutral (pH 6-8) | Stable | - | Expected to be stable for short-term handling and storage. |

| Basic (pH > 9) | Moderately Stable | N-Boc-D-erythro-sphingosine, pivalic acid | The pivaloyl ester is more resistant to hydrolysis than simpler esters but can be cleaved under stronger basic conditions or prolonged exposure. |

| Temperature | |||

| -20°C | Highly Stable | - | Recommended for long-term storage. |

| 4°C | Stable | - | Suitable for short-term storage. |

| Room Temperature | Moderately Stable | Gradual degradation may occur over extended periods. | Should be stored protected from light. |

| Elevated (>40°C) | Unstable | Accelerated degradation of both protecting groups. | Avoid high temperatures. |

| Light | Moderately Stable | - | As a general precaution for complex organic molecules, storage in amber vials or in the dark is recommended to prevent potential photochemical degradation. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of the compound in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification.

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Materials:

-

This compound

-

Selected organic solvents (e.g., Dichloromethane, Methanol, DMSO)

-

Vortex mixer

-

Sonicator

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount (e.g., 5-10 mg) of this compound into several vials.

-

To each vial, add a different solvent in small, precise increments (e.g., 100 µL).

-

After each addition, vortex and sonicate the mixture for a set period (e.g., 10 minutes) to facilitate dissolution.

-

Continue adding solvent until a small amount of undissolved solid remains, indicating a saturated solution.

-

Equilibrate the saturated solutions on a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Centrifuge the equilibrated vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop an HPLC method for the quantification of this compound. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Inject the diluted supernatant and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

-

Stability Indicating Assay Protocol (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and determine the stability of the compound under various stress conditions.

Workflow for Stability Indicating Assay

Caption: Workflow for stability indicating assay.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS/MS system

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Time-Point Sampling and Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

For acidic and basic samples, neutralize the solution before analysis.

-

Analyze all samples by a stability-indicating HPLC-MS/MS method. The method should be able to separate the parent compound from its degradation products.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation over time for each condition.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data.

-

Determine the degradation kinetics if possible.

-

Signaling Pathways

This compound is a synthetic intermediate and not directly involved in signaling pathways. However, its deprotected product, D-erythro-sphingosine, is a central molecule in sphingolipid metabolism and signaling. The following diagram illustrates a simplified overview of the sphingolipid metabolic pathway.

Simplified Sphingolipid Metabolism

Caption: Simplified sphingolipid metabolism.

Conclusion

While specific quantitative data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for its handling and characterization based on the known properties of related compounds. The provided experimental protocols offer a clear path for researchers to determine the precise solubility and stability profiles essential for its application in the synthesis of complex sphingolipids for therapeutic and research purposes. Adherence to proper storage and handling conditions is paramount to ensure the integrity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to Deprotection Strategies for N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deprotection methodologies for N-Boc-1-pivaloyl-D-erythro-sphingosine, a key intermediate in the synthesis of complex sphingolipids and related bioactive molecules. The strategic removal of the tert-butyloxycarbonyl (Boc) and pivaloyl (Piv) protecting groups is critical for subsequent synthetic transformations. This document outlines protocols for selective and simultaneous deprotection, presents quantitative data in comparative tables, and illustrates reaction workflows using process diagrams.

Introduction: The Strategic Importance of Deprotection

D-erythro-sphingosine and its derivatives are fundamental components of cell membranes and are involved in crucial signaling pathways. The synthesis of these complex molecules often requires a robust protecting group strategy to mask the reactive amine and hydroxyl functionalities. The N-Boc group is favored for its stability under basic and nucleophilic conditions, while the pivaloyl ester provides sterically hindered protection for the primary C1-hydroxyl group, resistant to a range of reagents.

The selective or complete removal of these groups is a pivotal step in the synthesis of ceramides, glycosphingolipids, and other analogues for therapeutic and research applications. The choice of deprotection method depends on the desired outcome—unmasking the amine, the primary alcohol, or both—and the compatibility of other functional groups within the molecule, such as the C3-hydroxyl and the C4-C5 double bond.

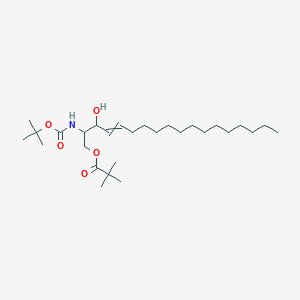

Below is the chemical structure of the substrate, highlighting the target protecting groups.

Caption: Structure of this compound.

Selective Deprotection of the N-Boc Group

The removal of the N-Boc group is most commonly achieved under acidic conditions, which protonate the carbamate and lead to its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] Pivaloyl esters are generally stable under these mild acidic conditions, allowing for high selectivity.

References

In-Depth Technical Guide: Structural Analogs of N-Boc-1-pivaloyl-D-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-pivaloyl-D-erythro-sphingosine is a key synthetic intermediate, strategically equipped with protecting groups to facilitate the synthesis of a diverse array of sphingosine analogs. The tert-butyloxycarbonyl (Boc) group on the amine and the pivaloyl group on the primary hydroxyl allow for selective modification at other positions of the sphingosine backbone. This technical guide provides a comprehensive overview of the structural analogs derived from this and similar protected sphingosine precursors, with a focus on their synthesis, biological activities, and therapeutic potential. Particular attention is given to their role as modulators of the sphingolipid signaling pathway, a critical regulator of numerous cellular processes. This document details experimental protocols, presents quantitative biological data, and visualizes key pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

The Sphingolipid Signaling Pathway: A Core Therapeutic Target

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular functions, including proliferation, apoptosis, inflammation, and cell migration.[1][2] The balance between key sphingolipid metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), often dictates cell fate.[3] This delicate equilibrium is maintained by a series of enzymes that constitute the sphingolipid metabolic pathway, making them attractive targets for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4][5]

The central molecule, sphingosine, can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[6][7] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate diverse physiological processes.[4] The development of small molecule inhibitors of SphKs is a major focus of drug discovery efforts, aiming to modulate the levels of S1P and thereby influence cellular signaling.[5][6]

Caption: Figure 1: Overview of the Sphingolipid Signaling Pathway.

Synthesis of Sphingosine Analogs from Protected Precursors

The synthesis of structurally diverse sphingosine analogs often starts from protected precursors to ensure stereochemical control and allow for regioselective modifications. This compound serves as an excellent starting material due to the orthogonal nature of the Boc and pivaloyl protecting groups. The N-Boc group is stable under many reaction conditions but can be readily removed with acid, while the O-pivaloyl group is a bulky ester that can be cleaved under basic or reductive conditions.

A general synthetic workflow for the generation of sphingosine analogs from such a protected intermediate is outlined below. This workflow allows for modifications at the C3-hydroxyl group, the C4-C5 double bond, and the hydrophobic tail.

Caption: Figure 2: General Synthetic Workflow for Sphingosine Analogs.

Structural Analogs as Sphingosine Kinase Inhibitors

A significant focus of research on sphingosine analogs has been the development of potent and selective inhibitors of sphingosine kinases (SphK1 and SphK2).[6] These inhibitors are valuable tools for elucidating the roles of SphKs in cellular signaling and hold promise as therapeutic agents. The following tables summarize quantitative data for selected sphingosine analogs that have been reported as SphK inhibitors.

Table 1: Inhibitory Activity of Selected Sphingosine Analogs against SphK1 and SphK2

| Compound ID | Structure | SphK1 Inhibition | SphK2 Inhibition | Reference |

| PF-543 | N/A (Structure proprietary) | Ki = 3.6 nM | >10,000 nM | [8] |

| SLR080811 | N/A (Structure proprietary) | Ki = 12 µM | Ki = 1.3 µM | [8] |

| SKI-II | N/A (Structure proprietary) | IC50 = 5-10 µM | IC50 = 5-10 µM | [9] |

| Compound 14c | N/A (Structure proprietary) | Ki = 18,000 nM | Ki = 90 nM | [8] |

Note: Structures for proprietary compounds are not publicly available.

Experimental Protocols

General Procedure for N-Boc Deprotection

The removal of the N-Boc protecting group is a common step in the synthesis of sphingosine analogs. A typical protocol involves the use of a strong acid in an organic solvent.

Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolve the N-Boc protected sphingosine analog in a minimal amount of dichloromethane (DCM).

-

Add a solution of 20% trifluoroacetic acid (TFA) in DCM (typically 10-20 equivalents relative to the substrate).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.[8]

Sphingosine Kinase Inhibition Assay

The inhibitory activity of synthesized analogs against SphK1 and SphK2 is commonly determined using a radiometric assay that measures the phosphorylation of sphingosine.

Protocol: In Vitro Sphingosine Kinase Assay

-

Prepare a reaction mixture containing recombinant human SphK1 or SphK2 in a suitable kinase buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1% Triton X-100).

-

Add the test compound (sphingosine analog) at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and D-erythro-sphingosine (the substrate).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quench solution (e.g., 1 M HCl).

-

Extract the lipids into an organic solvent (e.g., chloroform/methanol).

-

Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled S1P using a phosphorimager or by liquid scintillation counting.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 or Ki value.[8]

Conclusion and Future Directions

This compound and related protected sphingoid bases are indispensable tools in medicinal chemistry for the development of novel therapeutics targeting the sphingolipid signaling pathway. The synthetic strategies and biological evaluation methods outlined in this guide provide a framework for the rational design and discovery of new structural analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of isoform-selective SphK inhibitors, as well as modulators of S1P receptors with tailored signaling profiles. A deeper understanding of the structure-activity relationships of these analogs will be crucial for advancing these promising therapeutic agents into clinical development for a range of human diseases.

References

- 1. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive sphingolipids: metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The critical roles of bioactive sphingolipids in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of small-molecule inhibitors of sphingosine-1-phosphate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian sphingoid bases: Biophysical, physiological and pathological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ceramide Synthesis Using N-Boc-1-pivaloyl-D-erythro-sphingosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. They are integral structural components of cellular membranes and also function as critical signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] The precise biological function of a ceramide is often dependent on the chain length of its N-acyl group. Consequently, the ability to synthesize specific ceramide species is crucial for research and the development of new therapeutics.

The use of protected sphingosine derivatives, such as N-Boc-1-pivaloyl-D-erythro-sphingosine, offers a strategic advantage in the chemical synthesis of well-defined ceramides. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the pivaloyl (Piv) protecting group on the primary hydroxyl allow for regioselective modifications and controlled N-acylation with a desired fatty acid. This document provides detailed protocols for the synthesis of ceramides using this protected precursor and an overview of ceramide's role in key signaling pathways.

Experimental Protocols

The synthesis of ceramides from this compound is a multi-step process that involves the sequential deprotection of the amine and hydroxyl groups, followed by N-acylation with a fatty acid of choice.

Logical Workflow for Ceramide Synthesis

The overall synthetic strategy is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis of ceramide.

Protocol 1: Two-Step Deprotection of this compound

This protocol describes the removal of the N-Boc and O-pivaloyl protecting groups to yield D-erythro-sphingosine.

Step 1: N-Boc Deprotection

The N-Boc group is acid-labile and can be removed under acidic conditions.[2][3]

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (e.g., 5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-pivaloyl-D-erythro-sphingosine.

-

Step 2: O-Pivaloyl Deprotection

The O-pivaloyl group is typically removed by base-catalyzed hydrolysis.

-

Materials:

-

Crude 1-pivaloyl-D-erythro-sphingosine from Step 1

-

Methanol

-

Potassium carbonate or sodium methoxide

-

Deionized water

-

Ethyl acetate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the crude 1-pivaloyl-D-erythro-sphingosine in methanol (e.g., 20 mL per gram of substrate).

-

Add a catalytic amount of potassium carbonate or sodium methoxide (e.g., 0.1-0.2 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a few drops of acetic acid or by adding a mild acidic resin.

-

Remove the solvent under reduced pressure.

-

The crude D-erythro-sphingosine can be purified by silica gel column chromatography using a solvent system such as a gradient of methanol in chloroform or DCM.

-

Protocol 2: N-Acylation of D-erythro-sphingosine to Synthesize Ceramide

This protocol describes the coupling of a fatty acid to the free amine of D-erythro-sphingosine.

-

Materials:

-

Purified D-erythro-sphingosine

-

Fatty acid (e.g., palmitic acid, stearic acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or a mixture of DCM/THF

-

Lithium chloride (optional, to improve solubility)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the fatty acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the fatty acid.

-

In a separate flask, dissolve D-erythro-sphingosine (1 equivalent) and DIPEA (2-3 equivalents) in DMF.

-

Add the sphingosine solution to the activated fatty acid solution.

-

Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

-

After the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ceramide product by silica gel column chromatography, typically using a gradient of methanol in chloroform, to yield the pure ceramide.

-

Quantitative Data

The following table summarizes representative reaction parameters and expected outcomes for the synthesis of N-palmitoyl-D-erythro-sphingosine.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |

| N-Boc Deprotection | TFA | DCM | 0 to RT | 1 - 2 | >95 | >90 (crude) |

| O-Pivaloyl Deprotection | K₂CO₃ | Methanol | RT | 2 - 4 | 85 - 95 | >95 |

| N-Acylation | Palmitic Acid, EDC, HOBt | DMF | RT | 12 - 16 | 70 - 85 | >98 |

Note: Yields and purity are dependent on the specific reaction conditions and purification efficiency.

Ceramide Signaling Pathways

Ceramides are key signaling molecules that mediate cellular responses to stress, leading to apoptosis or cell cycle arrest.

Ceramide-Mediated Apoptosis

Ceramide accumulation, triggered by various stimuli like TNF-α or chemotherapy, can initiate the apoptotic cascade.[4][5]

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Ceramide's Role in Cell Cycle Arrest

Ceramide can also halt cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[6][7]

Caption: Ceramide's involvement in G0/G1 cell cycle arrest.

References

- 1. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. wjgnet.com [wjgnet.com]

- 4. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Boc-1-pivaloyl-D-erythro-sphingosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a chemically modified derivative of D-erythro-sphingosine, a fundamental backbone of sphingolipids and a bioactive molecule in its own right. The presence of the N-tert-butyloxycarbonyl (Boc) and 1-O-pivaloyl protecting groups alters its chemical properties, potentially enhancing its cell permeability and modifying its biological activity. These modifications make it a valuable tool for studying sphingolipid metabolism and signaling pathways. The pivaloyl group, an ester, is susceptible to cleavage by intracellular esterases, suggesting that this compound may function as a prodrug, releasing N-Boc-D-erythro-sphingosine within the cell. This intracellularly released molecule can then influence cellular processes.

The sphingolipid signaling network, often referred to as the ceramide/sphingosine/sphingosine-1-phosphate (S1P) rheostat, plays a critical role in regulating a multitude of cellular functions, including proliferation, apoptosis, inflammation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. By introducing a protected form of sphingosine, researchers can investigate the downstream effects of its intracellular accumulation and its influence on the activity of key enzymes like sphingosine kinases (SphK1 and SphK2) and ceramide synthases.

These application notes provide a comprehensive protocol for the incorporation and use of this compound in a cell culture setting, enabling researchers to explore its potential as a modulator of sphingolipid signaling.

Data Presentation

The following tables summarize recommended starting concentrations and potential quantitative outcomes based on the use of sphingosine derivatives in cell culture. It is crucial to note that optimal conditions are cell-type dependent and require empirical determination.

Table 1: Recommended Starting Concentrations for this compound

| Application | Cell Type | Recommended Concentration Range | Incubation Time |

| Initial Dose-Response | Various (e.g., HeLa, Jurkat, MCF-7) | 1 - 50 µM | 24 - 72 hours |

| Apoptosis Induction | Cancer cell lines | 10 - 30 µM | 24 - 48 hours |

| Inhibition of Proliferation | Cancer cell lines | 5 - 25 µM | 48 - 72 hours |

| Modulation of Signaling Pathways | Various | 1 - 20 µM | 1 - 24 hours |

Table 2: Example Quantitative Data for Sphingolipid Modulators in Cell Culture

| Compound | Cell Line | Assay | Endpoint | Result (Example) |

| Sphingosine Kinase Inhibitor (PF-543) | 1483 squamous cells | S1P Measurement | Intracellular S1P levels | 90% reduction with 200 nM for 1h[1] |

| Sphingosine Kinase 2 Inhibitor (ABC294640) | TRAMP-C2 prostate cancer cells | Viability Assay | Cell Viability | Dose-dependent decrease[2] |

| D-erythro-Sphingosine | RBL mast cells | Calcium Mobilization | Intracellular Ca2+ | Inhibition at 8 µM[3] |

| Ceramide Synthase 6 ASO | ob/ob mice liver | Ceramide Measurement | C16 Ceramide Levels | ~50% reduction in vivo[4] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of this compound for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Complete cell culture medium appropriate for the cell line of interest

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh out a small amount (e.g., 1 mg) of this compound powder into the tared tube.

-

Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound is approximately 483.7 g/mol ).

-

Add the calculated volume of DMSO to the tube containing the powder.

-

Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Vortex the working solution gently before adding it to the cell culture plates.

-

Important: Prepare working solutions fresh for each experiment. Do not store diluted solutions in cell culture medium.

-

Protocol 2: General Protocol for Cell Treatment and Viability Assay

This protocol provides a general workflow for treating cells with this compound and assessing cell viability.

Materials:

-

Cultured cells in exponential growth phase

-

Complete cell culture medium

-

Sterile multi-well plates (e.g., 96-well plates)

-

This compound working solutions

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader compatible with the chosen viability assay

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Cell Treatment:

-

The following day, carefully remove the medium from the wells.

-

Add fresh complete cell culture medium containing the desired concentrations of this compound (prepared as in Protocol 1). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment (Example using MTT):

-

Following the incubation period, add MTT solution to each well according to the manufacturer's instructions.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

-